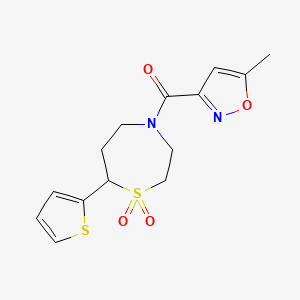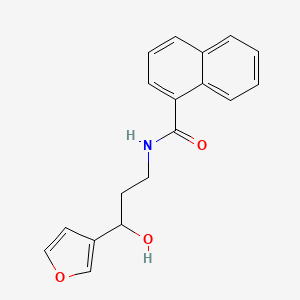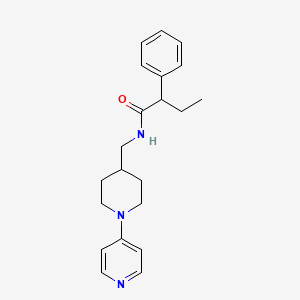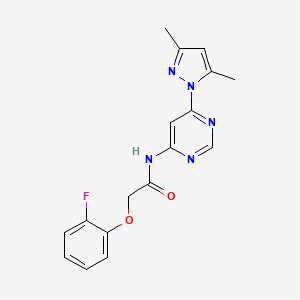![molecular formula C21H25NO3S B2372591 4-(4-Cyclohexylphenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid CAS No. 329702-87-6](/img/structure/B2372591.png)
4-(4-Cyclohexylphenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(4-Cyclohexylphenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid” is a chemical compound with the molecular formula C16H20O3 . It has a molecular weight of 260.33 g/mol .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 4-Cyclohexylaniline with acetyl halides to form N-(4-cyclohexylphenyl)acetamide . This is then reacted with 2-morpholinoacetyl fluoride to form N-(4-cyclohexylphenyl)-2-morpholino-acetamide . Finally, this compound reacts with 4-bromo-4-oxo-butanoic acid to yield 4-[(4-cyclohexylphenyl)amino]-4-oxo-butanoic acid .Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C16H20O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h6-9,12H,1-5,10-11H2,(H,18,19) . The Canonical SMILES string is C1CCC(CC1)C2=CC=C(C=C2)C(=O)CCC(=O)O .Physical and Chemical Properties Analysis
The compound has a molecular weight of 260.33 g/mol . It has a XLogP3 value of 4.1, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has five rotatable bonds . The topological polar surface area is 54.4 Ų . The heavy atom count is 19 .Scientific Research Applications
Synthesis and Chemical Properties
4-(3-Amino-2-carboxy phenyl) butanoic acid, a key intermediate in synthesizing new thymidylate syntheses inhibitors, shares structural similarities with the compound . It is synthesized through a series of reactions including nitro reduction, carbonyl reduction, cyclization, and ring-opening, and is suitable for large-scale industrial production due to its low cost and mild reaction conditions (Yuan Guo-qing, 2013).
Biological and Pharmacological Activities
The synthesis of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid and its derivatives has been explored, demonstrating antimicrobial and antifungal activities. This underscores the potential biological activity of structurally related compounds (G. H. Sayed et al., 2003).
Molecular Docking and Structural Studies
Molecular docking and structural studies of similar butanoic acid derivatives highlight their importance in pharmacology. For instance, they exhibit potential biological activities by inhibiting Placenta growth factor (PIGF-1), a critical aspect for future investigations (K. Vanasundari et al., 2018).
Properties
IUPAC Name |
4-(4-cyclohexylphenyl)-4-oxo-2-(thiophen-2-ylmethylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c23-20(13-19(21(24)25)22-14-18-7-4-12-26-18)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h4,7-12,15,19,22H,1-3,5-6,13-14H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMOMGWQNHHHTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC(C(=O)O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2372509.png)
![2-[[1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2372510.png)
![N-[2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2372511.png)




![3-(1-(benzo[d][1,3]dioxol-5-yl)-2-nitroethyl)-1-methyl-2-phenyl-1H-indole](/img/structure/B2372520.png)

![Methyl 3-[(N-ethylanilino)methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2372522.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2372524.png)
![1-(3-Bromophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2372528.png)

